

# Analytical Methods for Picoxystrobin Detection in Plant Tissues: Application Notes and Protocols

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Compound of Interest		
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This document provides detailed application notes and protocols for the analytical determination of **picoxystrobin** residues in various plant tissues. The methodologies outlined are based on established and validated scientific methods, ensuring reliability and accuracy for research and regulatory purposes.

### Introduction

**Picoxystrobin** is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture to protect crops from fungal diseases.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety, conducting environmental impact assessments, and for research in plant metabolism and fungicide efficacy. This document details the most common and effective analytical techniques for **picoxystrobin** detection, including sample preparation, extraction, clean-up, and instrumental analysis.

# **Analytical Methodologies**

A variety of analytical methods have been developed and validated for the determination of **picoxystrobin** in agricultural products. The most prevalent techniques involve chromatography coupled with mass spectrometry, offering high sensitivity and selectivity.



## Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3] It involves a simple two-step process: extraction with a solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up.

Experimental Protocol: QuEChERS for Fruits and Vegetables

- Homogenization: Weigh a representative portion (e.g., 10-15 g) of the plant tissue sample
  and homogenize it to a uniform consistency. For samples with low water content, the addition
  of a small amount of water may be necessary.
- Extraction:
  - Place the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
  - Cap the tube tightly and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes to separate the phases.
- Dispersive SPE Clean-up (d-SPE):
  - Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents. For many plant matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences is effective. A typical composition is 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18.[4]
  - Vortex the tube for 30 seconds.
- Final Centrifugation and Analysis:



- Centrifuge the microcentrifuge tube at high speed (e.g., >10,000 g) for 2 minutes.
- The supernatant is then ready for analysis by GC-MS/MS or LC-MS/MS.

# Instrumental Analysis Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like **picoxystrobin**.

Experimental Protocol: GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
  - $\circ$  Column: Agilent Ultra 2 capillary column (50 m × 320  $\mu m$  i.d. × 0.17  $\mu m$  film thickness) or equivalent.[5]
  - Injector: Split/splitless injector in splitless mode at 260 °C.[5]
  - o Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[5]
  - Oven Temperature Program: Initial temperature of 150 °C for 1 minute, then ramped to 280 °C at 15 °C/min, and held for 7 minutes.[5]
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
     Characteristic ions for **picoxystrobin** are m/z 145 and 335.[6]
  - Detector Temperature: 300 °C.[5]

# Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity, making it ideal for detecting trace levels of **picoxystrobin** in complex plant matrices.[4]



Experimental Protocol: UPLC-MS/MS Analysis

#### UPLC Conditions:

- Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used.
- Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
- Flow Rate: Typically in the range of 0.2-0.4 mL/min.
- Injection Volume: 2-10 μL.

#### MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation.
   The precursor ion for **picoxystrobin** is m/z 368, with a common quantification transition to m/z 145.[7]
- Source Parameters: Optimized for picoxystrobin (e.g., capillary voltage, source temperature, desolvation gas flow).

# Data Presentation: Quantitative Method Performance

The following tables summarize the performance characteristics of the described analytical methods for **picoxystrobin** detection in various plant tissues.

Table 1: Gas Chromatography (GC) Method Performance



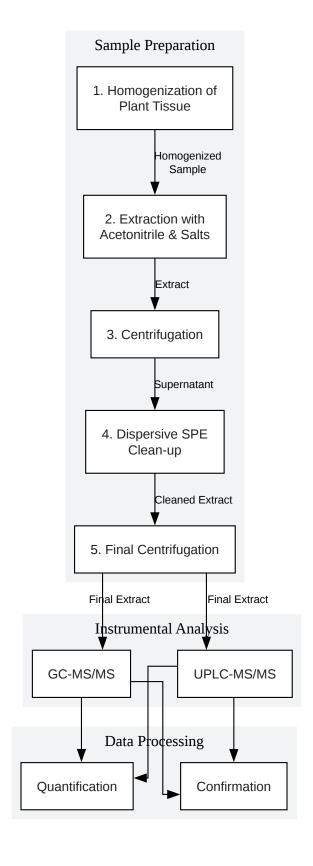
Plant Matrix	Analytical Method	LOD (mg/kg)	LOQ (mg/kg)	Average Recovery (%)	RSD (%)	Referenc e
Apple	GC-ECD, GC-MS	0.005	0.02	64.0-98.3	<10	[6][8]
Hulled Rice	GC-ECD, GC-MS	0.005	0.02	64.0-98.3	<10	[6][8]
Mushroom	GC-ECD, GC-MS	0.005	0.02	64.0-98.3	<10	[6][8]
Pepper	GC-ECD, GC-MS	0.005	0.02	64.0-98.3	<10	[6][8]
Soybean	GC-ECD, GC-MS	0.005	0.02	64.0-98.3	<10	[6][8]
Mandarin	GC-ECD, GC-MS	0.005	0.02	64.0-98.3	<10	[6][8]
Oriental Melon	GC-ECD, GC-MS	0.003	0.01	87.7-101.5	≤9.6	[5]

Table 2: Liquid Chromatography (LC) Method Performance

Plant Matrix	Analytical Method	LOD (μg/kg)	LOQ (µg/kg)	Average Recovery (%)	RSD (%)	Referenc e
Tomato	HPLC-UV	10	50	90-97	<3	
Pepper Fruit	UPLC- MS/MS	0.0360- 0.272	0.120- 0.910	91-107	3.7-9.6	[4][9]
Peanut (Kernels)	HPLC- MS/MS	-	5	79-114	3-12	[3]
Peanut (Seedling)	HPLC- MS/MS	-	-	79-114	3-12	[3]



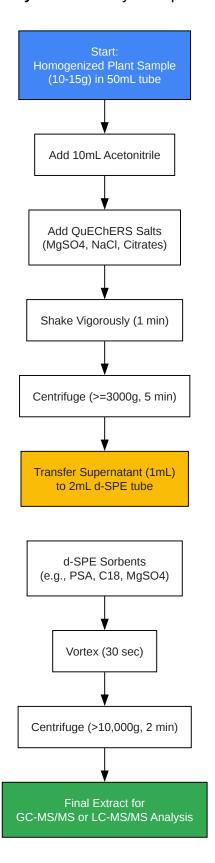
### **Visualizations**



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Caption: General workflow for **picoxystrobin** analysis in plant tissues.



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Caption: Detailed workflow of the QuEChERS sample preparation method.

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